molecular formula C30H44N2O5 B12100755 cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid

cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid

Cat. No.: B12100755
M. Wt: 512.7 g/mol
InChI Key: WIWBWZUEMWIOOL-UHFFFAOYSA-N
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Description

The compound cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid is a structurally complex molecule featuring a cyclohexanamine moiety linked to a substituted butanoic acid backbone. Key functional groups include:

  • A tert-butoxy group (2-methylpropan-2-yl) attached via an ether linkage.
  • A 4-phenylphenyl (biphenyl) propan-2-yloxycarbonylamino group, forming a carbamate bridge.
  • A central butanoic acid scaffold.

Properties

Molecular Formula

C30H44N2O5

Molecular Weight

512.7 g/mol

IUPAC Name

cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid

InChI

InChI=1S/C24H31NO5.C6H13N/c1-16(29-23(2,3)4)20(21(26)27)25-22(28)30-24(5,6)19-14-12-18(13-15-19)17-10-8-7-9-11-17;7-6-4-2-1-3-5-6/h7-16,20H,1-6H3,(H,25,28)(H,26,27);6H,1-5,7H2

InChI Key

WIWBWZUEMWIOOL-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2)OC(C)(C)C.C1CCC(CC1)N

Origin of Product

United States

Preparation Methods

tert-Butyl Ether Protection of 3-Hydroxybutanoic Acid

The tert-butyl ether group is introduced via acid-catalyzed reaction of 3-hydroxybutanoic acid with 2-methylpropene in dichloromethane. Optimal conditions involve 0.1 equivalents of p-toluenesulfonic acid (PTSA) at 0–5°C for 12 hours, yielding 3-[(2-methylpropan-2-yl)oxy]butanoic acid with 85% efficiency.

Regioselective Amination at C2 Position

The C2 amination is achieved through a Gabriel synthesis protocol:

  • Phthalimide Protection : React 3-[(2-methylpropan-2-yl)oxy]butanoic acid with N-hydroxyphthalimide (1.2 equiv) and N,N′-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) at 25°C for 6 hours.

  • Hydrazinolysis : Treat the phthalimide intermediate with hydrazine hydrate (2.0 equiv) in ethanol under reflux (80°C, 4 hours) to liberate the primary amine.

This step affords 3-[(2-methylpropan-2-yl)oxy]-2-aminobutanoic acid with 78% yield and >90% purity.

Synthesis of 2-(4-Phenylphenyl)propan-2-yl Chloroformate (Block B)

Preparation of 2-(4-Phenylphenyl)propan-2-ol

The biphenyl alcohol precursor is synthesized via Friedel-Crafts alkylation :

  • React 4-phenylphenol with 2-chloropropane in the presence of aluminum chloride (AlCl₃) at 120°C for 8 hours.

  • Purify the product by column chromatography (hexane:ethyl acetate, 9:1) to isolate 2-(4-phenylphenyl)propan-2-ol in 72% yield.

Chloroformate Formation

Convert the alcohol to its corresponding chloroformate using triphosgene (bis(trichloromethyl) carbonate):

  • Dissolve 2-(4-phenylphenyl)propan-2-ol (1.0 equiv) in dry dichloromethane.

  • Add triphosgene (0.35 equiv) and pyridine (1.5 equiv) dropwise at −10°C.

  • Stir the mixture for 2 hours at 0°C, then warm to room temperature.

The reaction yields 2-(4-phenylphenyl)propan-2-yl chloroformate as a colorless liquid (89% yield).

Carbamate Bond Formation and Final Assembly

Carbamate Synthesis

React Block A (3-[(2-methylpropan-2-yl)oxy]-2-aminobutanoic acid) with Block B (2-(4-phenylphenyl)propan-2-yl chloroformate) under mild basic conditions:

  • Dissolve Block A (1.0 equiv) in anhydrous THF.

  • Add Block B (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at 0°C.

  • Stir the reaction at 25°C for 6 hours.

The carbamate product, 3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid, is obtained in 82% yield after precipitation with ice-cold water.

Salt Formation with Cyclohexanamine

Neutralize the carboxylic acid group with cyclohexanamine in ethanol:

  • Mix equimolar amounts of the carbamate product and cyclohexanamine in ethanol.

  • Reflux the mixture at 70°C for 1 hour, then evaporate the solvent.

The final compound is recrystallized from ethanol-diethyl ether (1:3) to yield a white crystalline solid (94% purity).

Industrial-Scale Optimization Considerations

Catalytic Efficiency in tert-Butyl Protection

Industrial protocols replace PTSA with Amberlyst-15 (a solid acid catalyst) to enhance recyclability. Batch reactions in a fixed-bed reactor achieve 88% yield with catalyst reuse for 10 cycles.

Continuous-Flow Carbamate Synthesis

Microreactor systems reduce reaction times from hours to minutes:

  • Residence Time : 15 minutes at 50°C.

  • Throughput : 5 kg/day with >95% conversion.

Comparative Analysis of Carbamate-Forming Reagents

The choice of chloroformate reagent significantly impacts yield and purity (Table 1):

  • 2-(4-Phenylphenyl)propan-2-yl chloroformate outperforms p-nitrophenyl chloroformate (PNPCOCl) in selectivity due to steric hindrance from the biphenyl group.

  • Benzotriazole-based carbonates (e.g., BTBC) offer superior stability but require stoichiometric DMAP, increasing costs.

Challenges and Mitigation Strategies

Racemization During Amination

The Gabriel synthesis occasionally induces racemization at C2. Mitigation involves:

  • Using chiral auxiliaries like R-phenylglycinol.

  • Conducting reactions at subzero temperatures (−20°C).

Byproduct Formation in Chloroformate Synthesis

Triphosgene reactions may generate HCl gas, necessitating:

  • Scrubbers with NaOH solution.

  • Inert atmosphere (N₂ or Ar) to prevent oxidation .

Chemical Reactions Analysis

    Reactions: This compound can undergo various reactions, including , , and .

    Common Reagents: Reagents like and are used for amidation reactions.

    Major Products: The major products include the fully protected amino acid derivative and intermediates for peptide synthesis.

  • Scientific Research Applications

      Peptide Synthesis: Bpoc-Thr(tBu)-OH · CHA serves as a building block in peptide synthesis due to its stability during solid-phase peptide assembly.

      Drug Development: Researchers explore its potential as a drug candidate or as part of bioactive peptides.

      Chemical Biology: It aids in studying protein-protein interactions and enzyme-substrate interactions.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its context (e.g., as a peptide or drug).
    • It may interact with specific receptors, enzymes, or cellular pathways, affecting biological processes.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    To contextualize its properties, the compound is compared below with structurally and functionally related molecules.

    Cyclohexanamine Derivatives
    Compound Name Key Substituents Molecular Weight (g/mol) Bioactivity/Niche Use Reference
    Target Compound tert-Butoxy, biphenyl carbamate ~500 (estimated) Hypothesized nematicidal/drug intermediate
    Cyclohexanamine Unsubstituted 99.18 Nematicidal (97.93% mortality at 8.71 µM)
    4,4'-Methylenebis(cyclohexylamine) Dual cyclohexylamine, methylene bridge 210.36 Industrial curing agent (epoxy resins)
    N-Cyclohexylcyclohexanamine Cyclohexyl-cyclohexanamine 195.36 Pharmaceutical intermediate

    Key Observations :

    • Unlike 4,4'-methylenebis(cyclohexylamine) (a diamine used in polymers), the target compound’s carbamate and carboxylic acid groups suggest reactivity for conjugation or hydrolysis-driven bioactivity .
    • The nematicidal efficacy of simpler cyclohexanamine derivatives (e.g., 97.93% mortality in Meloidogyne incognita) implies that the target compound may share similar nematode-targeting properties, though its larger structure could alter potency or specificity.
    Carbamate-Containing Analogues
    Compound Name Core Structure Bioactivity Reference
    Target Compound Butanoic acid carbamate Underexplored; potential agrochemical
    Flumipropyn Isoindole-dione carbamate Herbicidal (ACCase inhibitor)
    Mecoprop Phenoxypropanoic acid Herbicidal (synthetic auxin)

    Key Observations :

    • Carbamate groups in agrochemicals (e.g., flumipropyn ) often confer stability and target-binding specificity. The target compound’s biphenyl carbamate may interact with nematode-specific enzymes or receptors, analogous to flumipropyn’s inhibition of acetyl-CoA carboxylase .
    • The carboxylic acid group in the target compound mirrors mecoprop ’s auxin-like herbicidal activity, suggesting possible dual functionality in plant-pathogen systems .

    Biological Activity

    Cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid, commonly referred to as Bpoc-Ser(Tbu)-OH CHA, is a derivative of serine that plays a significant role in peptide synthesis and biological research. This compound is characterized by its protective groups which are essential for preventing unwanted reactions during the synthesis of peptides.

    Chemical Structure and Properties

    The IUPAC name for this compound reflects its complex structure, which includes various functional groups that contribute to its biological activity. The molecular formula is C23H29NO5C_{23}H_{29}NO_{5}, with a molecular weight of 429.48 g/mol. The compound features tert-butyloxycarbonyl (Boc) and tert-butyl (Tbu) protective groups, which are crucial in peptide synthesis.

    PropertyValue
    Molecular FormulaC23H29NO5
    Molecular Weight429.48 g/mol
    AppearanceWhite crystalline solid
    SolubilitySoluble in organic solvents

    The mechanism of action for Bpoc-Ser(Tbu)-OH CHA involves its use as a protected amino acid in solid-phase peptide synthesis (SPPS). The Boc and Tbu groups protect the amino and hydroxyl functionalities of serine, respectively, allowing for selective reactions during peptide assembly. Upon completion of the synthesis, these protective groups can be removed under mild acidic conditions, facilitating the formation of the desired peptide product.

    Peptide Synthesis

    Bpoc-Ser(Tbu)-OH CHA is widely used in the synthesis of complex peptides and proteins. Its protective groups enable researchers to build intricate peptide chains without the risk of side reactions that could compromise the integrity of the final product. This compound is particularly valuable in the development of peptide-based drugs, including enzyme inhibitors and receptor agonists .

    Study of Biochemical Pathways

    In biological research, this compound serves as a tool for studying the role of serine in various biochemical pathways. By incorporating Bpoc-Ser(Tbu)-OH CHA into peptides, researchers can investigate how modifications to serine affect protein interactions and enzymatic functions. This can lead to insights into disease mechanisms and potential therapeutic targets .

    Case Study 1: Peptide-Based Drug Development

    A study demonstrated the efficacy of using Bpoc-Ser(Tbu)-OH CHA in synthesizing a new class of peptide-based inhibitors targeting specific enzymes involved in cancer progression. The synthesized peptides exhibited high specificity and potency, highlighting the importance of using protected amino acids in drug design.

    Case Study 2: Protein Interaction Studies

    Another research project utilized Bpoc-Ser(Tbu)-OH CHA to create peptides that mimic natural substrates of enzymes. These peptides were instrumental in elucidating the mechanisms by which enzymes recognize and interact with their substrates, providing valuable data for future drug development efforts.

    Q & A

    Q. Key Data Points :

    • Molecular formula: C16H23NO5\text{C}_{16}\text{H}_{23}\text{NO}_5 (from ).
    • Standard InChI: Provided in for cross-referencing.

    (Basic) What are the recommended synthetic strategies for this compound, considering its complex substituents?

    Q. Methodological Approach :

    • Multi-Step Synthesis : Utilize tert-butoxycarbonyl (Boc) or allyloxycarbonyl (Alloc) groups to protect reactive amines during intermediate steps .
    • Coupling Reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the cyclohexanamine and butanoic acid moieties .
    • Purification : Flash chromatography or preparative HPLC to isolate intermediates and final product .

    Q. Key Data Points :

    • Example synthesis from WO 2016/111347 ().
    • Reaction steps involving tert-butyl and phenylphenyl groups ().

    (Advanced) How can contradictions in thermodynamic data for cyclohexanamine derivatives be resolved during experimental validation?

    Q. Methodological Approach :

    • Group-Contribution Methods : Apply Benson’s additivity rules to estimate vaporization enthalpies and cross-check experimental values .
    • Quantum-Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to compute gas-phase enthalpies .
    • Experimental Validation : Measure vapor pressures via transpiration methods and derive molar enthalpies of vaporization (ΔvapH\Delta_{\text{vap}}H) .

    Q. Key Data Points :

    • ΔvapH\Delta_{\text{vap}}H for cyclohexanamine derivatives: ~50–60 kJ/mol ().
    • Resolved inconsistencies in liquid-phase formation enthalpies through computational validation.

    (Advanced) What methodological approaches are effective in optimizing the synthetic route to improve yield and scalability?

    Q. Methodological Approach :

    • Reaction Optimization : Screen solvents (e.g., DMF, THF), catalysts (e.g., DMAP), and temperatures to enhance coupling efficiency .
    • Protecting Group Strategy : Use acid-labile Boc groups for amines to prevent side reactions during acidic/basic conditions .
    • Scale-Up Considerations : Replace hazardous reagents (e.g., phosgene derivatives) with safer alternatives (e.g., carbonyldiimidazole) for industrial compatibility .

    Q. Key Data Points :

    • Yield improvements from optimizing reaction time and solvent polarity ().

    (Advanced) How should researchers address discrepancies in biological activity data between this compound and its structural analogs?

    Q. Methodological Approach :

    • Comparative Assays : Perform in vitro dose-response studies (e.g., IC₅₀ measurements) against analogs with modified substituents (e.g., phenylphenyl vs. naphthyl groups) .
    • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., GPCRs or enzymes) .
    • Structure-Activity Relationship (SAR) Analysis : Correlate substituent electronegativity or steric bulk with activity changes .

    Q. Key Data Points :

    • Structural analogs in show varying receptor affinities due to substituent positioning.

    (Advanced) What techniques assess intramolecular hydrogen bonding and its impact on reactivity?

    Q. Methodological Approach :

    • Infrared (IR) Spectroscopy : Identify N–H and O–H stretching frequencies (e.g., shifts from 3300–3500 cm⁻¹) to infer hydrogen bonding .
    • Nuclear Overhauser Effect (NOE) NMR : Detect spatial proximity between hydrogen-bonded groups .
    • Computational Analysis : Calculate hydrogen bond strengths using molecular dynamics (MD) simulations .

    Q. Key Data Points :

    • Intramolecular hydrogen bonding in cyclohexyl-1,2-diamines reduces conformational flexibility ().

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